3,4'-Dihydroxyflavone
Overview
Description
Synthesis Analysis
The synthesis of 3,4'-Dihydroxyflavone derivatives has been explored to enhance their biological activities. For example, various synthetic methods, such as oxidative cyclization of chalcone, have been employed to obtain high yields and facilitate the synthesis process. These methods have been optimized to reduce reaction times and improve purification processes, contributing to the efficient synthesis of 3-hydroxyflavones and their derivatives (Mei, Yuan, & Wang, 2015).
Molecular Structure Analysis
The molecular structure of 3,4'-Dihydroxyflavone has been characterized using various spectroscopic techniques, including UV-visible absorption, fluorescence spectroscopies, and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into the compound's photophysical properties and the impact of structural modifications on its behavior (Schutte-Smith et al., 2019).
Chemical Reactions and Properties
3,4'-Dihydroxyflavone and its derivatives participate in various chemical reactions, including complex formation with metals, which has been studied using spectroscopic methods and quantum chemical calculations. These interactions can alter the compound's properties and have implications for its biological activities (Cornard, Boudet, & Merlin, 2001).
Scientific Research Applications
Application in Embryo Development
- Scientific Field: Reproductive Biology
- Summary of Application: 3,4’-Dihydroxyflavone (DHF) has been found to support bovine embryo development in vitro . It acts as an antioxidant and antiapoptotic agent .
- Methods of Application: Day 2 bovine embryos (≥2-4 cells) were treated with various concentrations of 3,4-DHF for 6 days .
- Results: Treatment with 10 µM 3,4-DHF promoted higher blastocyst development (39.3%) than any other concentration . It increased the inner cell mass (ICM) cell number and reduced intracellular reactive oxygen species (ROS) production and apoptotic cell numbers .
Application in Antiviral Activity
- Scientific Field: Virology
- Summary of Application: 3,4’-Dihydroxyflavone has shown potent antiviral activity against human influenza A/PR/8/34 (H1N1) both in vitro and in vivo .
- Methods of Application: Different flavonoids were screened to identify the most potent antiviral flavonoid against human influenza A/PR/8/34 (H1N1) .
- Results: The 3-hydroxyl group flavonoids, including 3,4’-Dihydroxyflavone, showed potent anti-influenza activity. They inhibited viral neuraminidase activity and viral adsorption onto cells . In mice infected with human influenza, oral administration of 3,4’-Dihydroxyflavone significantly decreased virus titers and pathological changes in the lung and reduced body weight loss and death .
Application in Antioxidant and Prooxidant Properties
- Scientific Field: Biochemistry
- Summary of Application: 3,4’-Dihydroxyflavone has been found to exhibit both antioxidant and prooxidant properties . It can switch between these properties in the presence of copper (II) ions .
- Methods of Application: The study involved spectroscopic, absorption titration, and DNA damage studies .
- Results: The protective effect of the phenolic compounds, including 3,4’-Dihydroxyflavone, was found to decrease in the presence of copper ions . The study also revealed that the radical scavenging activities of phenolic compounds are related to their number of hydroxyl groups, planarity of the molecular skeleton, and extent of delocalization .
Application in Modulating NR4A1
- Scientific Field: Biochemistry
- Summary of Application: 3,4’-Dihydroxyflavone has been found to bind the orphan nuclear receptor 4A1 (NR4A1) and act as a modulator .
- Methods of Application: The study involved direct-binding fluorescence and isothermal titration calorimetry (ITC) assays .
- Results: The study found that the binding, transactivation data, and docking scores for these compounds are highly variable with respect to the number and position of the hydroxyl groups on the flavone backbone structure . This suggests that hydroxyflavones are selective NR4A1 modulators .
Application in DNA Binding Affinity
- Scientific Field: Biochemistry
- Summary of Application: 3,4’-Dihydroxyflavone has been found to modulate the DNA binding affinity of flavonoids via the formation of their Cu-chelates .
- Methods of Application: The study involved absorption titrations .
- Results: The protective effect of the phenolic compounds decreases in the order: 3′,4′-dihydroxyflavone > 4-OH coumarin > morin > taxifolin myricetin .
Application in Neuroinflammation
- Scientific Field: Neurology
- Summary of Application: 3,4’-Dihydroxyflavone has been found to ameliorate LPS-induced neuroinflammation in the brain of mice .
- Methods of Application: The study involved injecting LPS into mice .
- Results: The study found that 3,4’-Dihydroxyflavone reduces neuroinflammation caused by microglial activation .
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGOCTLAUAHUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350967 | |
Record name | 3,4'-DIHYDROXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Dihydroxyflavone | |
CAS RN |
14919-49-4 | |
Record name | 3,4'-DIHYDROXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4'-Dihydroxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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